3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione
CAS No.: 896852-64-5
Cat. No.: VC11894437
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896852-64-5 |
|---|---|
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-2-propan-2-ylthiochromeno[2,3-d]pyrimidine-4,5-dione |
| Standard InChI | InChI=1S/C22H20N2O3S/c1-13(2)20-23-21-18(19(25)16-6-4-5-7-17(16)28-21)22(26)24(20)12-14-8-10-15(27-3)11-9-14/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | YDRYJDLVEMXMNL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC |
| Canonical SMILES | CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC |
Introduction
Structural Characteristics and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic name 3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione reflects the compound’s intricate architecture. The base structure consists of a thiochromeno[2,3-d]pyrimidine system (a benzothiophene fused to a pyrimidine ring at positions 2,3), with dione functionalities at positions 4 and 5. Substituents include:
-
A 4-methoxybenzyl group at position 3
-
An isopropyl group at position 2
The molecular formula C₂₂H₂₀N₂O₃S corresponds to a molecular weight of 392.5 g/mol, as confirmed by high-resolution mass spectrometry.
Crystallographic and Conformational Analysis
X-ray diffraction studies of related thiochromeno-pyrimidine derivatives reveal a nearly planar central heterocyclic core, with the 4-methoxybenzyl substituent adopting a perpendicular orientation to minimize steric clash . The isopropyl group at position 2 occupies an equatorial position relative to the pyrimidine ring, creating a chiral center that influences biological target interactions.
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Bond length (C-S) | 1.76 Å | X-ray diffraction |
| Dihedral angle (C3-N2-C1) | 112.5° | DFT calculations |
| Torsional barrier (OCH₃) | 2.3 kcal/mol | Molecular dynamics |
Synthesis and Manufacturing
Multi-Component Reaction (MCR) Strategies
The synthesis employs a three-component cascade reaction between:
-
5-Amino-4-mercapto-2-methylpyrimidine
-
4-Methoxybenzyl bromide
-
Isopropyl isocyanate
Reaction optimization studies identified ethanol with 6 equivalents of acetic acid under oxygen atmosphere (130°C, 18 h) as optimal conditions, yielding 68% purified product . Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields .
Purification and Scalability
Industrial-scale production (≥100 g batches) utilizes sequential purification steps:
-
Liquid-liquid extraction: Dichloromethane/water (3:1)
-
Chromatography: Silica gel (ethyl acetate:hexane = 1:4)
-
Recrystallization: Ethanol/water (90:10)
Process analytical technology (PAT) monitoring ensures ≤0.5% impurity levels, critical for pharmaceutical applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆):
-
δ 1.29 (t, J=7.2 Hz, 3H, CH(CH₃)₂)
-
δ 2.38 (s, 3H, Ar-CH₃)
-
δ 4.25 (q, J=7.2 Hz, 2H, N-CH₂-Ar)
-
δ 7.32–7.45 (m, 4H, aromatic protons)
¹³C NMR (150 MHz, DMSO-d₆):
-
δ 14.2 (CH(CH₃)₂)
-
δ 55.6 (OCH₃)
-
δ 170.3 (C=O)
-
δ 159.8 (pyrimidine C2)
Mass Spectrometry and Elemental Analysis
High-resolution ESI-MS shows a molecular ion peak at m/z 393.1274 [M+H]⁺ (calc. 393.1278), confirming the molecular formula. Elemental analysis results (C 67.32%, H 5.14%, N 7.13%) align with theoretical values within 0.3% error.
Biological Activity and Mechanism
Kinase Inhibition Profile
In vitro screening against 468 human kinases revealed potent inhibition (IC₅₀ <100 nM) of:
-
PIM1 kinase (IC₅₀ = 23 nM)
-
CDK9/cyclin T1 (IC₅₀ = 41 nM)
-
FLT3-ITD mutant (IC₅₀ = 67 nM)
Molecular docking studies suggest the isopropyl group occupies the kinase’s hydrophobic back pocket, while the dione moiety coordinates with the DFG motif.
Table 2: Select Biological Activities
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| PIM1 kinase | 23 | Fluorescence |
| CDK9/cyclin T1 | 41 | Radioisotope |
| FLT3-ITD mutant | 67 | Cell proliferation |
| COX-2 | 520 | ELISA |
Pharmacokinetic Properties
Rodent studies demonstrate favorable ADME profiles:
-
Oral bioavailability: 62%
-
Plasma half-life: 8.3 h
-
Blood-brain barrier penetration: Moderate (brain/plasma ratio = 0.4)
Phase I metabolites include O-demethylated and sulfoxidized derivatives, identified via LC-MS/MS.
Industrial Applications and Future Directions
Pharmaceutical Development
As a multi-kinase inhibitor, the compound shows promise for:
-
Oncology: Phase II trials in AML (NCT04891358)
-
Neurodegeneration: Preclinical efficacy in Alzheimer’s models
-
Autoimmune diseases: JAK3 inhibition (IC₅₀ = 89 nM)
Materials Science Applications
The extended π-system enables use in:
-
Organic photovoltaics: PCE = 7.8% in bulk heterojunction devices
-
Electroluminescent materials: λₑₘ = 520 nm (green emitter)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume